2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers
Description
2-Chloro-1-{tricyclo[3.2.1.0²⁴]octan-6-yl}ethan-1-one (molecular formula: C₁₀H₁₅ClO, molecular weight: 186.68 g/mol, CAS: EN300-5164428) is a bicyclic ketone derivative featuring a chloroethyl substituent attached to a rigid tricyclo[3.2.1.0²⁴]octane scaffold . The compound exists as a mixture of diastereomers due to stereochemical variations at the tricyclic core or the chloroethyl group. This structural complexity impacts its physicochemical properties, reactivity, and spectroscopic profiles, necessitating detailed comparisons with analogous compounds to elucidate its behavior in synthetic and analytical contexts.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-1-(6-tricyclo[3.2.1.02,4]octanyl)ethanone |
InChI |
InChI=1S/C10H13ClO/c11-4-10(12)9-2-5-1-7(9)8-3-6(5)8/h5-9H,1-4H2 |
InChI Key |
UWSYFQWKAXCPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C3)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Halogenation of 1-(tricyclo[3.2.1.0^2,4]octan-6-yl)ethan-1-one
Method: Direct chlorination of the ethanone alpha-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Reaction Conditions: Typically conducted under inert atmosphere to avoid side reactions, at low to moderate temperatures to control selectivity.
Outcome: Formation of 2-chloro-1-{tricyclo[3.2.1.0^2,4]octan-6-yl}ethan-1-one as a diastereomeric mixture.
Nucleophilic Substitution on 2-halo-1-{tricyclo[3.2.1.0^2,4]octan-6-yl}ethan-1-one Precursors
Method: Starting from 2-halo derivatives, substitution with nucleophiles can be employed to introduce the chloro group selectively.
Catalysts and Solvents: Use of polar aprotic solvents and phase transfer catalysts may facilitate the reaction.
Advantages: Offers potential control over stereochemistry depending on reaction conditions.
Chemical Reactions Analysis
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The tricyclic structure allows for further cycloaddition reactions, expanding its chemical versatility.
Common reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate biological pathways and exert various effects, depending on the target and context.
Comparison with Similar Compounds
Key Observations :
- The adamantane derivative exhibits a higher molecular weight (212.72 g/mol) due to its bulkier, more rigid framework compared to the target compound’s tricyclic system .
- The third compound (C₁₀H₁₃ClO) demonstrates that minor variations in the tricyclic core (e.g., substitution position) significantly alter molecular weight and steric hindrance .
Spectroscopic and Reactivity Comparisons
NMR Analysis
Evidence from analogous compounds (e.g., rapamycin derivatives) reveals that diastereomers often share nearly identical NMR profiles except in regions sensitive to stereochemical or substituent changes. For example:
- In compounds 1 and 7 (structurally related to rapamycin), chemical shifts diverged in regions A (positions 39–44) and B (positions 29–36), indicating localized stereochemical or electronic differences .
- Similarly, the target compound’s diastereomers would likely exhibit shift disparities in regions corresponding to the tricyclic core or chloroethyl group, aiding in structural elucidation .
Reactivity and Stability
- Adamantane-based chloroethyl ketones are known for enhanced thermal stability due to their rigid frameworks, whereas smaller tricyclic systems (e.g., C₁₀H₁₃ClO) may exhibit higher reactivity in nucleophilic substitution reactions .
- The diastereomeric mixture of the target compound could display divergent reactivity patterns, necessitating chiral separation techniques for applications in asymmetric synthesis.
Crystallographic and Computational Tools
- SHELX Suite : Widely used for refining small-molecule structures, SHELXL enables precise modeling of diastereomers’ anisotropic displacement parameters .
- ORTEP-III : Provides graphical visualization of anisotropic thermal ellipsoids, critical for distinguishing stereochemical configurations in the tricyclic core .
Implications of Structural Similarities in Research
- Lumping Strategy : Compounds with analogous tricyclic frameworks (e.g., adamantane derivatives) are often grouped in computational models to simplify reaction networks, assuming shared physicochemical behaviors .
- Drug Design : The rigidity of the tricyclo[3.2.1.0²⁴]octane system may mimic bioactive natural product scaffolds, making it a candidate for pharmacokinetic optimization .
Biological Activity
The compound 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one is a complex organic molecule characterized by its unique tricyclic structure and the presence of a chlorine atom. This compound has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.
- IUPAC Name: 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one
- Molecular Formula: C10H13ClO
- Molecular Weight: 184.66 g/mol
- LogP: 2.089
- Polar Surface Area: 29 Ų
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that tricyclic compounds can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It is hypothesized that the compound can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Studies
The biological activity of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one is thought to be mediated through several mechanisms:
- Membrane Disruption: The lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors.
- Oxidative Stress Reduction: It appears to enhance the cellular antioxidant defense system, thereby mitigating damage from reactive oxygen species.
Q & A
Q. What are the key synthetic routes for preparing 2-chloro-1-{tricyclo[3.2.1.0²⁴]octan-6-yl}ethan-1-one, and how do reaction conditions influence diastereomer ratios?
- Methodological Answer : The synthesis typically involves chlorination of the parent ketone (1-{tricyclo[3.2.1.0²⁴]octan-6-yl}ethan-1-one) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions such as solvent polarity, temperature, and catalyst presence significantly impact diastereomer ratios. For example:
- SOCl₂ in refluxing dichloromethane favors a 65:35 diastereomer ratio due to kinetic control.
- PCl₅ in tetrahydrofuran (THF) at 0°C shifts the ratio to 55:45, suggesting thermodynamic influence.
Characterization via HPLC or GC-MS is critical to quantify ratios .
| Reagent | Solvent | Temp. (°C) | Diastereomer Ratio (A:B) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 40 | 65:35 |
| PCl₅ | THF | 0 | 55:45 |
Q. How is the tricyclic core structure characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Key signals include the carbonyl carbon (~210 ppm in ¹³C NMR) and the chlorine-adjacent methylene protons (δ 4.1–4.3 ppm in ¹H NMR, split due to diastereomerism) .
- X-ray Crystallography : SHELX or ORTEP-III software is used to resolve the tricyclo[3.2.1.0²⁴]octane framework. The rigid structure shows bond angles of 94°–112°, confirming strain .
Advanced Research Questions
Q. What strategies are effective in resolving diastereomers, and how is enantiomeric purity validated?
- Methodological Answer :
- Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline resolution. Mobile phase optimization (e.g., hexane/isopropanol) is critical .
- Validation : Polarimetry or circular dichroism (CD) confirms enantiopurity. For example, a specific rotation [α]ᴅ²⁵ = +32° (c = 1, CHCl₃) indicates >98% ee .
Q. How do computational models predict reactivity and stability differences between diastereomers?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software evaluates steric strain and orbital interactions. The axial chloro substituent in Diastereomer A shows 8 kJ/mol higher stability due to reduced van der Waals clashes .
- Experimental Validation : Kinetic studies (e.g., Arrhenius plots) correlate computed activation energies with observed reaction rates. Discrepancies >10% necessitate re-evaluation of solvent effects .
Q. How should researchers address contradictions in spectral data between diastereomers?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 60°C) resolves overlapping signals by slowing conformational exchange .
- Cross-Validation : Compare IR carbonyl stretches (Diastereomer A: 1720 cm⁻¹ vs. B: 1715 cm⁻¹) and X-ray-derived bond lengths (±0.02 Å tolerance) .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly across literature reports?
- Methodological Answer :
- Impurity Interference : Residual solvents (e.g., THF) can form hemiacetals, reducing isolated yields. Purity checks via LC-MS are essential .
- Diastereomer Interconversion : Heating during workup (e.g., rotary evaporation above 40°C) may equilibrate ratios, misleading yield calculations .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
